![molecular formula C19H14N2O4 B2801226 8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883953-85-3](/img/structure/B2801226.png)
8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
“8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a chemical compound with the molecular formula C20H16N2O4 . It is a part of the chromeno[2,3-d]pyrimidines family . These compounds are known for their interesting biological properties .
Synthesis Analysis
The synthesis of new 3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with excess aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl3) . The suggested mechanism involves a tandem intramolecular Pinner/Dimroth rearrangement .Molecular Structure Analysis
The molecular structure of “8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” can be analyzed using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and elemental analysis .Scientific Research Applications
- Coumarin derivatives, including the compound , have been investigated for their pharmacological properties. Researchers have screened synthetic coumarins for activities such as anti-HIV, anticancer, anti-microbial, anti-inflammatory, and anti-viral effects .
- Studies have evaluated the cytotoxicity of related coumarin derivatives against cancer cell lines. For instance, 8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione derivatives have shown inhibitory activity .
Drug Discovery and Medicinal Chemistry
Anticancer Potential
DNA Gyrase Inhibition
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that 8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione may also target protein kinases or other enzymes involved in cell cycle regulation.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function . This could lead to alterations in cell cycle progression and potentially induce apoptosis .
Biochemical Pathways
If it does indeed target cdk2 or similar enzymes, it would likely affect the cell cycle regulation pathway . Inhibition of CDK2 can halt cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .
Result of Action
If it acts as a cdk2 inhibitor, it could potentially halt cell cycle progression and induce apoptosis in targeted cells .
properties
IUPAC Name |
8-methoxy-2-methyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-11-20-18-16(19(23)21(11)12-6-4-3-5-7-12)17(22)14-9-8-13(24-2)10-15(14)25-18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTPXPZZQFEXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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